1-(2-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
CAS No.: 900010-60-8
Cat. No.: VC11868957
Molecular Formula: C21H21FN2O3S
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900010-60-8 |
|---|---|
| Molecular Formula | C21H21FN2O3S |
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | 1-(2-fluorophenyl)-2-(4-methoxy-3-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C21H21FN2O3S/c1-15-14-16(9-10-20(15)27-2)28(25,26)24-13-12-23-11-5-8-19(23)21(24)17-6-3-4-7-18(17)22/h3-11,14,21H,12-13H2,1-2H3 |
| Standard InChI Key | KOMQFRICGKTHHP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F)OC |
| Canonical SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F)OC |
Introduction
1-(2-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic compound featuring a pyrrolo[1,2-a]pyrazine core, a 2-fluorophenyl group, and a sulfonamide moiety derived from 4-methoxy-3-methylbenzenesulfonic acid. The presence of the fluorine atom in the phenyl ring enhances the compound's lipophilicity, potentially influencing its biological interactions.
Synthesis Methods
The synthesis of compounds similar to 1-(2-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step reactions requiring specific conditions such as temperature control, solvents, and catalysts to enhance yields and selectivity. Common solvents include dimethylformamide or acetonitrile, and catalysts like triethylamine may be used.
Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to analyze the molecular structure by identifying the types of hydrogen and carbon atoms present.
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X-ray Crystallography: Provides detailed structural information by determining the arrangement of atoms within the molecule.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-fluorophenyl)-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide | Contains a piperidine ring | Different pharmacological profile due to piperidine substitution |
| N'-[(2-fluorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide | Incorporates an oxazinan structure | Potentially different biological activity due to oxazinan framework |
| N-[(3-fluorophenyl)methyl]-2-[1-oxo-7-(1H-pyrazol-4-yl)-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-4-yl]acetamide | Features a pyrazol derivative | Distinctive reactivity patterns due to pyrazol substitution |
| 1-(2-fluorophenyl)-2-(4-methoxy-3-methylbenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine | Pyrrolo[1,2-a]pyrazine core with a sulfonamide moiety | Potential biological activity influenced by fluorine and sulfonamide groups |
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